molecular formula C13H13ClN2 B1466600 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine CAS No. 1468533-32-5

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine

Cat. No. B1466600
CAS RN: 1468533-32-5
M. Wt: 232.71 g/mol
InChI Key: FHUFGQRUQLIBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine, also known as CDP-2MP, is a synthetic compound derived from pyrimidine and is widely used in scientific research. It is a colorless or slightly yellowish-brown crystalline solid with a molecular weight of 246.64 g/mol. CDP-2MP has a variety of applications in scientific research and is used in various laboratory experiments. It has been studied for its potential to be used in drug development and its biochemical and physiological effects.

Scientific Research Applications

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been used in various scientific research applications, including its use in drug development. It has been studied for its potential to act as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been used in the study of enzyme inhibition and has been studied for its potential to be used as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have an antimicrobial effect.
Biochemical and Physiological Effects
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been studied for its potential to act as an anti-cancer agent. Studies have shown that 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has the ability to inhibit the growth of certain cancer cells, suggesting that it may be useful in the treatment of certain types of cancer. Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine can reduce inflammation in certain animal models, suggesting that it may be useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is relatively non-toxic, making it safe for use in laboratory experiments. However, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is not soluble in water, making it difficult to use in certain types of experiments.

Future Directions

The potential applications of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine are vast and still being explored. Further research is needed to fully understand the biochemical and physiological effects of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine and its potential to be used in drug development. Additionally, further research is needed to explore the potential use of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine as an anti-cancer agent and an anti-inflammatory agent. Additionally, further research is needed to explore the potential use of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine in the study of enzyme inhibition and its potential to be used in the development of new drugs. Finally, further research is needed to explore the potential use of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine in the study of microbial growth and its potential to be used in the development of new antibiotics.

properties

IUPAC Name

4-chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-8-4-5-11(6-9(8)2)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUFGQRUQLIBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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